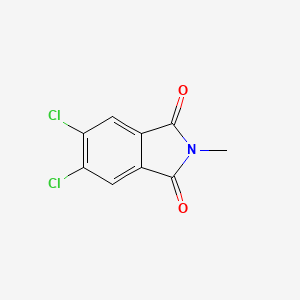![molecular formula C21H27FN2O B14406175 N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea CAS No. 88451-48-3](/img/structure/B14406175.png)
N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea is a synthetic organic compound. Compounds of this nature are often studied for their potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, including the presence of fluorine and dimethylphenyl groups, may impart specific chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. A possible synthetic route could be:
Step 1: Synthesis of the intermediate amine by reacting 2,4-dimethylphenylamine with 3-fluorophenylethylamine under controlled conditions.
Step 2: Reaction of the intermediate amine with butyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl or phenyl groups.
Reduction: Reduction reactions could target the urea functional group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
科学研究应用
N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of polymers or as an intermediate in the production of other chemicals.
作用机制
The mechanism of action would depend on the specific application. For example, if used in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of fluorine can significantly affect the compound’s binding affinity and metabolic stability.
相似化合物的比较
Similar Compounds
N-Butyl-N’-(2,4-dimethylphenyl)urea: Lacks the fluorophenyl group.
N-Butyl-N’-(3-fluorophenyl)urea: Lacks the dimethylphenyl group.
N-Butyl-N’-(2,4-dimethylphenyl)-N-ethylurea: Lacks the fluorophenyl group and has a different alkyl chain.
Uniqueness
The unique combination of butyl, dimethylphenyl, and fluorophenyl groups in N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea may impart distinct chemical properties, such as increased lipophilicity, altered electronic distribution, and specific steric effects, which could influence its reactivity and interactions with biological targets.
属性
CAS 编号 |
88451-48-3 |
|---|---|
分子式 |
C21H27FN2O |
分子量 |
342.4 g/mol |
IUPAC 名称 |
1-butyl-3-(2,4-dimethylphenyl)-1-[2-(3-fluorophenyl)ethyl]urea |
InChI |
InChI=1S/C21H27FN2O/c1-4-5-12-24(13-11-18-7-6-8-19(22)15-18)21(25)23-20-10-9-16(2)14-17(20)3/h6-10,14-15H,4-5,11-13H2,1-3H3,(H,23,25) |
InChI 键 |
CNCJTPMBATYYCQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCC1=CC(=CC=C1)F)C(=O)NC2=C(C=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)
![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)

![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)

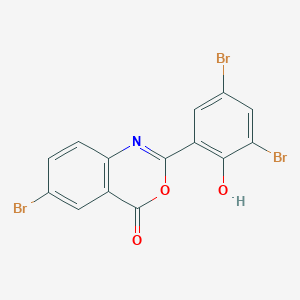

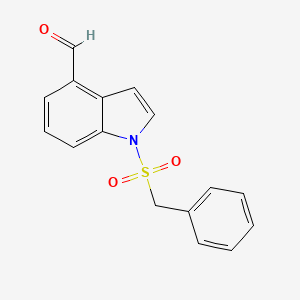
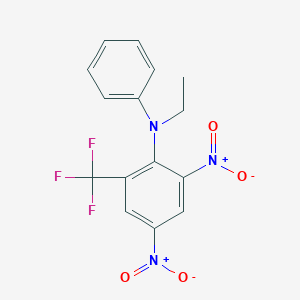

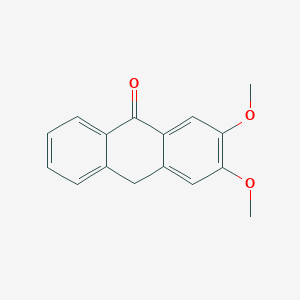
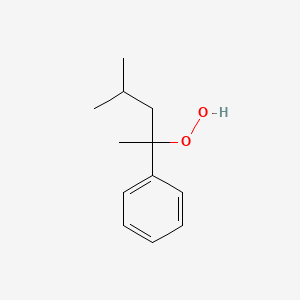
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
